molecular formula C13H9NS B074505 4-Isothiocyanatobiphenyl CAS No. 1510-24-3

4-Isothiocyanatobiphenyl

Cat. No.: B074505
CAS No.: 1510-24-3
M. Wt: 211.28 g/mol
InChI Key: WPYSJFXXQNITBC-UHFFFAOYSA-N
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Description

4-Isothiocyanatobiphenyl is an organic compound that belongs to the class of isothiocyanates. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure. This compound is known for its applications in various fields, including liquid crystal technology and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isothiocyanatobiphenyl can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-amine with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The process involves the following steps:

  • Dissolve biphenyl-4-amine in an appropriate solvent, such as dichloromethane.
  • Add thiophosgene dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of safer and less toxic reagents, such as carbon disulfide and amines, can be employed to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form thioureas or thiocarbamates.

    Addition Reactions: The compound can react with nucleophiles to form addition products, such as isothiocyanate adducts.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or ethanol, under mild conditions.

    Addition Reactions: Nucleophiles such as amines or thiols are used, often in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Thioureas, thiocarbamates, and other derivatives.

    Addition Reactions: Isothiocyanate adducts.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific conditions used.

Scientific Research Applications

4-Isothiocyanatobiphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of liquid crystals for display technologies, due to its high birefringence and stability.

Mechanism of Action

The mechanism of action of 4-isothiocyanatobiphenyl involves its interaction with various molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects. The compound can modulate signaling pathways and induce cellular responses, including apoptosis and cell cycle arrest.

Comparison with Similar Compounds

4-Isothiocyanatobiphenyl can be compared with other isothiocyanate compounds, such as:

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Uniqueness

This compound is unique due to its biphenyl structure, which imparts specific physical and chemical properties. This structure contributes to its high birefringence, making it particularly valuable in liquid crystal applications. Additionally, its reactivity and stability make it a versatile compound for various scientific and industrial uses.

By understanding the properties, synthesis, and applications of this compound, researchers can continue to explore its potential in various fields and develop new technologies and therapies based on this compound.

Properties

IUPAC Name

1-isothiocyanato-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSJFXXQNITBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164688
Record name 1,1'-Biphenyl, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510-24-3
Record name 4-Isothiocyanato-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 4-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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